molecular formula C4H4N2OS B1342393 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 61018-49-3

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No. B1342393
M. Wt: 128.15 g/mol
InChI Key: GCPFDERTUUICNT-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

prepared by reaction of 5-methyl-[1,3,4]thiadiazole-2-carbaldehyde with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[N:4][N:3]=1.[CH2:9]([NH2:11])[CH3:10]>C1COCC1>[CH2:9]([NH:11][CH2:7][C:5]1[S:6][C:2]([CH3:1])=[N:3][N:4]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN=C(S1)C=O
Name
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0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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